

An In-depth Technical Guide to 4-Chloro-3-methylphenol (PCMC)

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Compound of Interest

Compound Name: 4-Chloro-3-methylphenol

Cat. No.: B1668792

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylphenol, also widely known as p-Chlorocresol (PCMC), is a halogenated phenolic compound with significant utility across various scientific and industrial sectors.^{[1][2]} Its potent antimicrobial properties make it a valuable preservative and disinfectant, while its specific activity as a ryanodine receptor agonist has established it as a critical tool in physiological and pharmacological research, particularly in the study of calcium signaling.^{[3][4]} This guide provides a comprehensive overview of **4-Chloro-3-methylphenol**, consolidating its chemical and physical properties, detailing experimental protocols for its synthesis and analysis, and elucidating its role in cellular signaling pathways.

Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of synonyms and alternative identifiers for **4-Chloro-3-methylphenol** is provided below.

| Type | Name/Identifier |
|------------------|---|
| IUPAC Name | 4-Chloro-3-methylphenol[1] |
| Common Synonyms | p-Chlorocresol (PCMC), 4-Chloro-m-cresol, p-chloro-m-cresol, Chlorocresol[1][5] |
| Trade Names | Preventol CMK, Baktol, Baktolan, Candaseptic, Ottafact, Parol, Raschit[6] |
| CAS Number | 59-50-7[1] |
| EC Number | 200-431-6[5] |
| UN Number | 2669[6] |
| Chemical Formula | C ₇ H ₇ ClO[2] |

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of **4-Chloro-3-methylphenol** is presented in the following tables.

Table 3.1: Physical Properties

| Property | Value | Reference |
|--------------------------|--|-----------|
| Appearance | White to pinkish crystalline solid with a phenolic odor. | [2] |
| Molecular Weight | 142.58 g/mol | |
| Melting Point | 63-66 °C | |
| Boiling Point | 235 °C | [2] |
| Density | 1.37 g/cm ³ (at 20 °C) | [2] |
| Flash Point | 118 °C (closed cup) | [7] |
| Autoignition Temperature | 590 °C | [7] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | [7] |

Table 3.2: Solubility Data

| Solvent | Solubility | Reference |
|------------------|--|-----------|
| Water | 4 g/L | [8] |
| Organic Solvents | Freely soluble in alcohols (e.g., 96% ethanol), ethers, and ketones. | [8] |
| Oils | Freely soluble in fatty oils. | [8] |
| Aqueous Base | Soluble | [9] |

Table 3.3: Spectroscopic and Chromatographic Data

| Data Type | Description | Reference |
|-----------------------|--|-----------|
| ¹ H NMR | Spectral data available. | [10] |
| ¹³ C NMR | Spectral data available. | [11] |
| IR Spectrum | Available, with main spectral emission at 254nm. | [12] |
| Mass Spectrum | Electron ionization data available. | [12] |
| HPLC Retention Time | 5.56 min (under specific conditions) | [9] |
| GC-FID Retention Time | 19.75 min (under specific conditions) | [13] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of **4-Chloro-3-methylphenol**.

Synthesis of 4-Chloro-3-methylphenol

A common laboratory-scale synthesis involves the chlorination of m-cresol.[4]

Principle: The synthesis is achieved by the direct chlorination of 3-methylphenol (m-cresol) using sulfuryl chloride as the chlorinating agent. The reaction temperature is controlled to favor the formation of the 4-chloro isomer.

Materials:

- 3-methylphenol (m-cresol)
- Sulfuryl chloride (SO_2Cl_2)
- Sodium hydroxide (NaOH) solution
- Sodium carbonate (Na_2CO_3) solution
- Anhydrous calcium chloride (CaCl_2)
- Petroleum ether

Procedure:

- In a reaction vessel equipped with a stirrer and a dropping funnel, place the desired amount of m-cresol.
- Slowly add sulfuryl chloride to the m-cresol with continuous stirring. The molar ratio of sulfuryl chloride to m-cresol should be maintained between 0.5:1 and 1.0:1 to optimize the yield of the desired product.[\[4\]](#)
- Control the reaction temperature between 30-40 °C.[\[4\]](#)
- After the addition is complete, continue to stir the mixture for several hours to ensure the reaction goes to completion.
- Wash the reaction mixture with water, followed by a wash with a sodium carbonate solution until the aqueous layer is alkaline.
- Perform a final wash with hot water until the washings are neutral.
- Separate the organic layer and dry it over anhydrous calcium chloride.

- Filter to remove the drying agent and perform vacuum distillation.
- The distilled product can be further purified by recrystallization from petroleum ether.

Analytical Methods

Principle: This method utilizes reverse-phase HPLC with UV detection to quantify **4-Chloro-3-methylphenol** in various matrices.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Newcrom R1 column.[\[1\]](#)
- Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[\[1\]](#)
- Detection: UV detection at 270 nm.[\[3\]](#)
- Internal Standard: 2-methyl-4,6-dinitrophenol can be used as an internal standard.[\[9\]](#)

Sample Preparation:

- For creams and ointments, an extraction step is required. A suitable solvent, such as a mixture of acetonitrile and water, can be used.
- Centrifuge the sample to separate the supernatant.
- Filter the supernatant and dilute with the mobile phase to the expected concentration range.
- Inject a known volume of the prepared sample into the HPLC system.

Principle: EPA Method 8041A can be adapted for the determination of underivatized **4-Chloro-3-methylphenol** in water samples using GC-FID.[\[8\]](#)

Instrumentation and Conditions:

- GC System: A gas chromatograph equipped with a flame ionization detector (FID).

- Column: A capillary column suitable for phenol analysis, such as a DB-5 or DB-1701.
- Carrier Gas: Helium.
- Injector and Detector Temperatures: Typically set around 250 °C and 300 °C, respectively.
- Temperature Program: A programmed temperature ramp is used to achieve separation, for instance, starting at 90 °C and ramping up to 162 °C.[\[14\]](#)

Sample Preparation (Liquid-Liquid Extraction):

- Acidify a 1-liter water sample.
- Extract the sample with methylene chloride using a separatory funnel.
- Dry the methylene chloride extract and exchange the solvent to 2-propanol while concentrating the volume.
- Inject the concentrated extract into the GC-FID system.

Biological Assays

Principle: This protocol assesses the bactericidal activity of **4-Chloro-3-methylphenol** against a specific microorganism in suspension.

Materials:

- **4-Chloro-3-methylphenol** (as a stock solution)
- Bacterial culture (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient broth
- Neutralizer solution (e.g., 3% Tween-80 in PBS)
- Standard hard water

Procedure:

- Prepare a series of dilutions of **4-Chloro-3-methylphenol** in standard hard water.
- Add a known volume of the bacterial suspension to each disinfectant dilution.
- After a specified contact time (e.g., 5, 10, 15 minutes), transfer an aliquot of the mixture to a tube containing the neutralizer to stop the disinfectant action.
- Perform serial dilutions of the neutralized sample and plate on nutrient agar.
- Incubate the plates and count the number of colony-forming units (CFU).
- Calculate the bactericidal rate by comparing the CFU counts of the treated samples to an untreated control.[\[2\]](#)[\[15\]](#)

Principle: This assay measures the ability of **4-Chloro-3-methylphenol** to induce calcium release from intracellular stores in cells expressing ryanodine receptors (RyR), using a fluorescent calcium indicator.

Materials:

- Cell line expressing RyR (e.g., human B lymphocytes, muscle fibers)
- Fluorescent calcium indicator (e.g., Fura-2, Fluo-4)
- **4-Chloro-3-methylphenol** solution
- Calcium-free buffer
- Fluorometer or confocal microscope

Procedure:

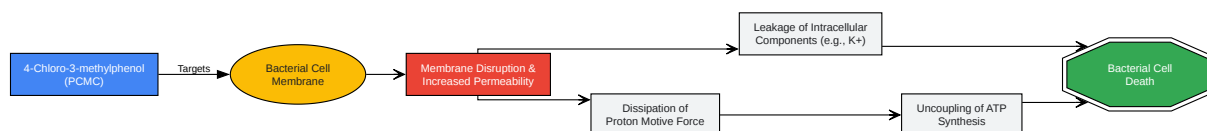
- Load the cells with the fluorescent calcium indicator according to the manufacturer's protocol.
- Resuspend the cells in a calcium-free buffer to prevent calcium influx from the extracellular medium.

- Measure the baseline fluorescence.
- Add **4-Chloro-3-methylphenol** to the cell suspension to induce RyR-mediated calcium release.
- Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
- The EC₅₀ value for **4-Chloro-3-methylphenol**-induced calcium release can be determined by testing a range of concentrations.[6]

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action

As a phenolic compound, the primary antimicrobial action of **4-Chloro-3-methylphenol** is attributed to its ability to disrupt microbial cell membranes.[16] This disruption leads to the leakage of essential intracellular components, such as potassium ions, and the dissipation of the proton motive force, which is crucial for ATP synthesis.[2]



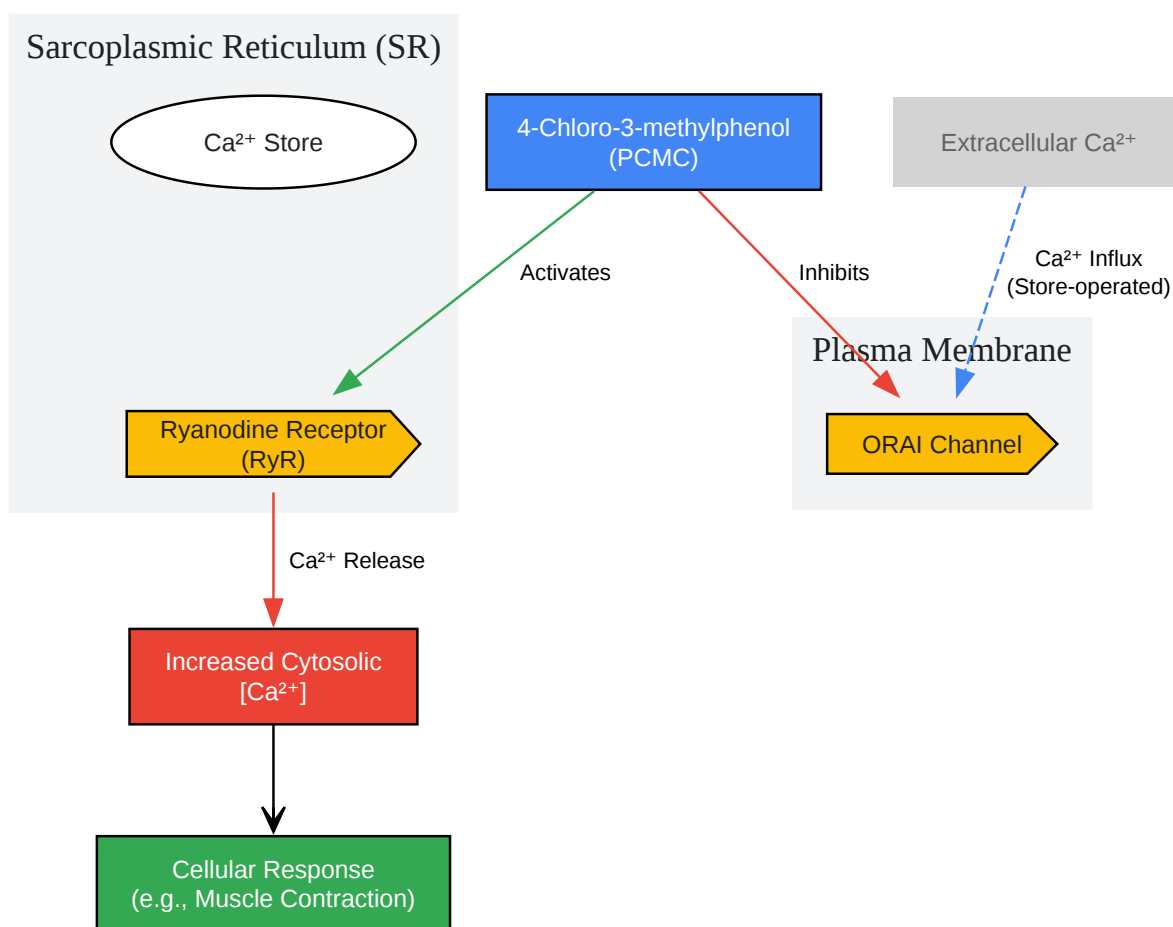
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Caption: Antimicrobial mechanism of **4-Chloro-3-methylphenol**.

Ryanodine Receptor (RyR) Agonism

4-Chloro-3-methylphenol is a potent agonist of ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[3] This activity is central to its use in muscle physiology research and for in vitro diagnostic tests for malignant hyperthermia.[17]

Mechanism: **4-Chloro-3-methylphenol** directly binds to and activates the RyR channel, causing a rapid release of calcium from the sarcoplasmic reticulum into the cytoplasm.[3] This increase in intracellular calcium concentration triggers various downstream cellular processes, most notably muscle contraction in myocytes. Interestingly, while it activates RyR to release calcium, it has also been shown to inhibit ORAI store-operated calcium channels, which are involved in replenishing intracellular calcium stores.[1]



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